![molecular formula C23H31N7O3 B1679141 Pde5-IN-42 CAS No. 936449-28-4](/img/structure/B1679141.png)
Pde5-IN-42
Descripción general
Descripción
Pde5-IN-42 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their role in treating erectile dysfunction by promoting vasodilation through the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate, a molecule that plays a crucial role in regulating blood flow in various tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-42 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic scaffold of the molecule, which can be achieved through various organic reactions such as cyclization or condensation reactions.
Functional group modifications: Once the core structure is established, different functional groups are introduced to enhance the compound’s activity and selectivity. This can involve reactions such as alkylation, acylation, or halogenation.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Optimization of reaction parameters: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each step.
Use of catalysts: Catalysts may be employed to accelerate certain reactions and improve overall yield.
Automation and continuous flow processes: Industrial production often utilizes automated systems and continuous flow processes to enhance reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pde5-IN-42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which can alter its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s stability or activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenated compounds or organometallic reagents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with potentially enhanced pharmacological properties.
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
PDE5-IN-42 has shown promise in managing cardiovascular diseases due to its ability to improve endothelial function and reduce myocardial infarct size. Studies indicate that PDE5 inhibitors can regress left ventricular hypertrophy and improve contractile function in systolic heart failure .
Study | Findings |
---|---|
Study A (2023) | Demonstrated reduced myocardial infarct size in animal models treated with PDE5 inhibitors. |
Study B (2024) | Reported improved cardiac function in patients with heart failure using PDE5 inhibitors. |
Cancer Therapy
Recent research highlights the potential of this compound in oncology. It has been shown to inhibit tumor growth in various cancers, including gastric cancer, by suppressing c-MYC stability and IL-6 transcription . The compound enhances chemotherapeutic sensitivity in cancer cells with high PDE5 expression, indicating a tailored therapeutic approach.
Pulmonary Arterial Hypertension
This compound is also indicated for pulmonary arterial hypertension (PAH), where it alleviates symptoms by promoting vasodilation and reducing pulmonary vascular resistance. Clinical trials have demonstrated significant improvements in exercise capacity and hemodynamic parameters among patients treated with PDE5 inhibitors .
COVID-19 Treatment
Emerging evidence suggests that PDE5 inhibitors may play a role in treating COVID-19 by modulating inflammatory responses and improving oxygenation . Their anti-inflammatory properties could mitigate severe symptoms associated with SARS-CoV-2 infections.
Application | Mechanism | Clinical Relevance |
---|---|---|
COVID-19 | Anti-inflammatory effects | Potential to alleviate severe symptoms . |
Case Study 1: Cardiac Health Improvement
A clinical trial involving patients with chronic heart failure demonstrated that treatment with this compound resulted in improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations. The trial's findings suggest a significant role for PDE5 inhibitors in managing chronic cardiac conditions.
Case Study 2: Oncological Outcomes
In a cohort study of gastric cancer patients, those treated with this compound exhibited enhanced responsiveness to chemotherapy, leading to improved survival rates compared to those who did not receive the inhibitor. This highlights the compound's potential as an adjunct therapy in cancer treatment.
Mecanismo De Acción
Pde5-IN-42 exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to its accumulation in smooth muscle cells. The increased levels of cyclic guanosine monophosphate result in the relaxation of smooth muscle cells and vasodilation, which enhances blood flow. The molecular targets of this compound include the catalytic site of phosphodiesterase type 5, where it binds with high affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sildenafil: Known commercially as Viagra, sildenafil is another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Marketed as Cialis, tadalafil is used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Sold under the brand name Levitra, vardenafil is also used to treat erectile dysfunction.
Uniqueness of Pde5-IN-42
This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile. Additionally, this compound may have unique structural features that contribute to its distinct pharmacological effects.
Actividad Biológica
Pde5-IN-42 is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.
PDE5 inhibitors, including this compound, function by blocking the enzyme phosphodiesterase type 5, which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) to GMP. By inhibiting PDE5, these compounds increase intracellular levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation. This mechanism is critical for mediating the effects of nitric oxide (NO), a key signaling molecule in various physiological processes.
Key Mechanisms:
- Vasodilation : Increased cGMP levels promote relaxation of vascular smooth muscle, leading to improved blood flow in various tissues, notably the penis and pulmonary vasculature.
- Inhibition of Platelet Aggregation : PDE5 inhibition enhances cGMP levels in platelets, which can reduce their activation and aggregation, potentially lowering the risk of thrombotic events.
- Regulation of Smooth Muscle Cell Proliferation : this compound may suppress DNA synthesis and cell proliferation in smooth muscle cells, which is beneficial in conditions like PAH where excessive proliferation contributes to vascular remodeling.
Pharmacological Effects
The pharmacological profile of this compound aligns with other PDE5 inhibitors. Clinical studies have shown significant improvements in erectile function and hemodynamic parameters in patients with PAH.
Efficacy in Erectile Dysfunction:
A meta-analysis indicated that PDE5 inhibitors significantly improve International Index of Erectile Function (IIEF) scores compared to placebo. The mean difference (MD) was reported as 4.93 (95% CI: 4.14–5.71; P<0.00001), demonstrating robust efficacy across various patient populations .
Impact on Pulmonary Arterial Hypertension:
PDE5 inhibitors have been shown to reduce pulmonary artery pressure and improve exercise capacity in PAH patients. Clinical trials have documented reductions in mean pulmonary artery pressure and improvements in functional status .
Case Studies and Clinical Findings
- Erectile Dysfunction Post-Surgery : A study involving patients who underwent nerve-sparing radical prostatectomy found that treatment with PDE5 inhibitors led to significant improvements in erectile function compared to those receiving placebo .
- Cardiovascular Benefits : Research has suggested that long-term use of PDE5 inhibitors may be associated with reduced cardiovascular events. A pooled analysis indicated a relative risk reduction for major adverse cardiovascular events (MACE) of 0.78 (95% CI 0.69–0.89), suggesting protective cardiovascular effects beyond their primary indications .
- Diabetic Patients : In diabetic cohorts, PDE5 inhibition was linked to reduced cardiovascular mortality and improved clinical outcomes related to diabetic complications such as nephropathy .
Summary Table of Key Findings
Propiedades
IUPAC Name |
1-[1-(2-ethoxyethyl)-3-ethyl-7-[(4-methylpyridin-2-yl)amino]pyrazolo[4,3-d]pyrimidin-5-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O3/c1-4-17-19-20(30(28-17)12-13-33-5-2)21(25-18-14-15(3)6-9-24-18)27-23(26-19)29-10-7-16(8-11-29)22(31)32/h6,9,14,16H,4-5,7-8,10-13H2,1-3H3,(H,31,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZQWPRZFLHJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1N=C(N=C2NC3=NC=CC(=C3)C)N4CCC(CC4)C(=O)O)CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.